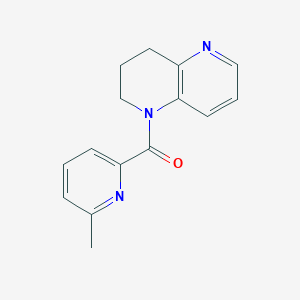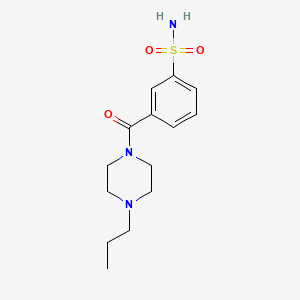
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide, also known as PPSB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. PPSB belongs to the class of sulfonamide compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Mecanismo De Acción
The mechanism of action of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is not fully understood. However, it is believed that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide inhibits the proliferation of cancer cells and induces cell death by apoptosis. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been shown to have antibacterial activity against a range of bacterial strains, including MRSA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in lab experiments is its wide range of biological activities. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to exhibit anti-inflammatory, anti-tumor, and antibacterial effects, making it a useful compound for studying various biological processes. However, one of the limitations of using 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is its potential toxicity. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. One area of research is the development of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide. Additionally, the potential therapeutic applications of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in the treatment of various diseases, such as cancer and inflammatory disorders, warrant further investigation.
Métodos De Síntesis
The synthesis of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide involves the reaction between 4-propylpiperazine and benzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by recrystallization to obtain 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide in a pure form.
Aplicaciones Científicas De Investigación
3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has been found to have antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
3-(4-propylpiperazine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(11-12)21(15,19)20/h3-5,11H,2,6-10H2,1H3,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDGGOXVINYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-1-(2,2,2-trifluoroethyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B7571256.png)
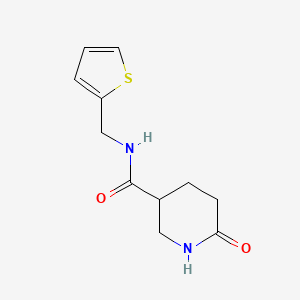
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
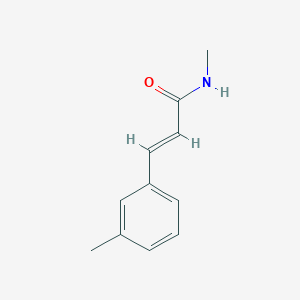
![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)
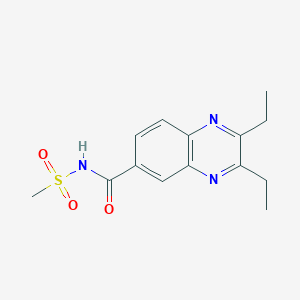
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
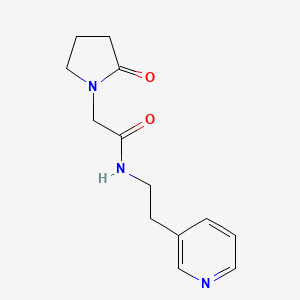
![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
